6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Description
6-(Methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a pyrazolo-pyridine-dione derivative characterized by a methoxymethyl substituent at the 6-position and a phenyl group at the 2-position. The methoxymethyl group enhances solubility compared to non-polar alkyl substituents, while the phenyl ring at position 2 may influence binding affinity to biological targets .
Properties
IUPAC Name |
6-(methoxymethyl)-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-20-8-9-7-11(18)12-13(15-9)16-17(14(12)19)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHOTZFEIPEMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)C2=C(N1)NN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multistep processes. One common method includes the Friedlander condensation of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with reactive methylenes . This reaction is performed under specific conditions to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The compound’s methoxymethyl (-OCH<sub>3</sub>) and phenyl substituents enable selective substitution under controlled conditions:
Key Findings :
-
The methoxymethyl group undergoes hydrolysis to hydroxymethyl (-CH<sub>2</sub>OH) under acidic conditions (HCl, reflux), enabling further functionalization .
-
Halogenation (e.g., bromination) at the pyridine ring’s C5 position is achievable using N-bromosuccinimide (NBS) in CCl<sub>4</sub> .
Oxidation and Reduction
The dione moiety and methoxymethyl group participate in redox transformations:
| Process | Reagents | Product | Yield |
|---|---|---|---|
| Dione Reduction | NaBH<sub>4</sub>, MeOH, 25°C | 3,4-Diol intermediate | 68% |
| Methoxymethyl Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 60°C | Carboxylic acid derivative | 52% |
Mechanistic Insight :
-
The dione’s carbonyl groups are resistant to mild reducing agents but form diols under strong reducing conditions.
-
Methoxymethyl oxidation proceeds via radical intermediates, confirmed by ESR studies .
Cross-Coupling and C–H Activation
Palladium-catalyzed reactions enable structural diversification:
Notable Results :
-
Suzuki coupling with 4-methoxyphenylboronic acid achieves 78% yield for C5-arylated derivatives .
-
HFIP solvent enhances regioselectivity in C–H activation by stabilizing palladium intermediates .
Functional Group Transformations
The compound serves as a precursor for hybrid scaffolds:
| Transformation | Methodology | Products | Yield |
|---|---|---|---|
| Schiff Base Formation | RCHO, EtOH, Δ | Imine-linked conjugates | 60–85% |
| Esterification | Ac<sub>2</sub>O, Pyridine | Acetylated dione derivatives | 90% |
Applications :
Multicomponent Reactions (MCRs)
The compound participates in one-pot syntheses:
| Components | Conditions | Product | Reference |
|---|---|---|---|
| Ald |
Scientific Research Applications
Synthesis and Structural Features
The synthesis of pyrazolo[3,4-b]pyridines typically involves various methodologies, including cyclization reactions that integrate pyrazole and pyridine rings. The specific compound can be synthesized through approaches such as the Gould–Jacobs reaction, which allows for regioselective formation of the desired bicyclic structure. The structural characteristics of 6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione include a methoxymethyl group at position 6 and a phenyl group at position 2, contributing to its pharmacological properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds within this class have shown inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in various cancers due to their role in cell proliferation and differentiation. A study synthesized 38 derivatives and evaluated their TRKA inhibitory activities, demonstrating that certain derivatives exhibited nanomolar potency against this target .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazolo[3,4-b]pyridine derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases. Their mechanism often involves modulation of signaling pathways such as NF-kB and MAPK pathways, which are critical in inflammation responses.
Neurological Applications
Research indicates that certain derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies suggest that these compounds can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Case Study 1: TRKA Inhibition
In a detailed evaluation of TRKA inhibition by synthesized pyrazolo[3,4-b]pyridine derivatives, a specific compound demonstrated an IC50 value in the nanomolar range. This study utilized a series of biological assays to confirm the compound's efficacy against TRKA-mediated signaling pathways associated with tumor growth .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of a related pyrazolo[3,4-b]pyridine derivative in animal models of arthritis. The compound significantly reduced swelling and pain scores compared to controls, indicating its potential for treating inflammatory conditions .
Comparative Data Table
The following table summarizes key findings from various studies on the applications of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to these kinases, the compound can disrupt downstream signaling pathways, leading to reduced cell growth and survival.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of pyrazolo-pyridine-diones are highly dependent on substituents at the 6-position. Key structural analogs include:
- Methoxymethyl vs. Alkyl/Aryl Groups : The methoxymethyl group in the target compound provides intermediate polarity compared to purely hydrophobic groups (e.g., 4-methylphenyl in BH54350 ) or electron-withdrawing substituents (e.g., (4-chlorophenyl)thio in ). This balance may optimize membrane permeability and target engagement.
- Sulfur-Containing Analogues : Compounds with sulfanyl or thioether groups (e.g., ) often exhibit enhanced antioxidant or enzyme-inhibitory activity due to sulfur's redox activity. However, these groups may reduce metabolic stability compared to the methoxymethyl group.
Pharmacological Activity
- The methoxymethyl group may modulate similar pathways but with altered potency due to differences in hydrogen-bonding capacity.
- Antidiabetic Potential: Pyrrolo[3,4-c]pyridine-1,3-diones (e.g., compound 6 in ) stimulate glucose uptake in muscle cells. Pyrazolo-pyridine-diones with polar 6-position groups (e.g., methoxymethyl) could mimic this activity by enhancing cellular uptake mechanisms.
Biological Activity
The compound 6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a member of the pyrazolo[3,4-b]pyridine family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula for this compound is . The structure features a pyrazolo[3,4-b]pyridine core with methoxymethyl and phenyl substituents that contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance:
- Cell Cycle Arrest and Apoptosis : Compounds similar to 6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine have been shown to induce cell cycle arrest in various cancer cell lines. For example, a related compound exhibited an IC50 of 2.59 µM against HeLa cells, comparable to doxorubicin . This suggests that structural modifications in the pyrazolo[3,4-b]pyridine framework can enhance anticancer efficacy.
- Mechanisms of Action : The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have demonstrated nanomolar inhibitory activities against tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation .
Antitubercular Activity
Beyond cancer, pyrazolo[3,4-b]pyridines have shown promise against Mycobacterium tuberculosis . A study indicated that certain derivatives exhibit significant antitubercular activity through mechanisms involving molecular docking studies that suggest binding affinity to critical enzymes in the bacterial metabolism .
Study 1: Anticancer Activity Assessment
In a comparative study involving several pyrazolo[3,4-b]pyridine derivatives:
| Compound ID | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9a | HeLa | 2.59 | Apoptosis induction |
| 14g | MCF7 | 4.66 | G2/M phase arrest |
| Doxorubicin | HeLa | 2.35 | Standard reference |
This table illustrates the superior potency of compound 9a over doxorubicin in inducing apoptosis in HeLa cells .
Study 2: Antitubercular Efficacy
A study on the antitubercular efficacy of pyrazolo[3,4-b]pyridines revealed:
| Compound ID | MABA Assay Result | Binding Affinity (kcal/mol) |
|---|---|---|
| Derivative A | Active | -8.5 |
| Derivative B | Active | -9.0 |
These results indicate promising activity against M. tuberculosis strains .
Q & A
Basic: What are the standard synthetic routes for 6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione?
Methodological Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) involving hydrazine derivatives, aldehydes, and nitriles. A representative protocol involves:
- Step 1: Condensation of hydrazine (1 mmol) with ethyl acetoacetate (1 mmol) and an aldehyde (e.g., benzaldehyde) in ethanol.
- Step 2: Cyclization with 4-nitrophenylacetonitrile (1 mmol) and ammonium acetate (2 mmol) under catalytic conditions (e.g., meglumine, 10 mol%) at room temperature for 5 hours .
- Step 3: Purification via recrystallization from ethanol.
Alternative routes include using pyrazolylimine intermediates followed by cyclization under basic conditions, though yields may vary depending on substituent effects .
Advanced: How can reaction yields be optimized for this compound using green chemistry principles?
Methodological Answer:
Catalytic systems and solvent selection are critical:
- Catalyst Optimization: Meglumine, a non-toxic, biodegradable catalyst, enhances reaction efficiency (e.g., 85% yield in ethanol) by facilitating proton transfer during cyclization .
- Solvent-Free or Ionic Liquid Systems: Replace traditional solvents (e.g., ethanol) with ionic liquids (e.g., [BMIM]BF₄) to reduce waste and improve atom economy. For example, three-component reactions in ionic liquids achieve ~90% yield without additional catalysts .
- Magnetic Catalysts: Fe₃O4 nanoparticles functionalized with guanidinium sulfate enable catalyst recovery via magnetic separation, reducing reagent loss and enabling reuse for up to 5 cycles .
Basic: What analytical techniques confirm the structure of this compound?
Methodological Answer:
A combination of spectral and crystallographic methods is used:
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., methoxymethyl protons at δ 3.3–3.5 ppm) and confirm aromatic substitution patterns .
- IR Spectroscopy: Key peaks include C=O stretches (~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H]+ at m/z 326.1274).
- X-ray Crystallography: Single-crystal diffraction resolves the fused pyrazolo-pyridine ring system and confirms stereoelectronic effects .
Advanced: How can contradictory spectral data during characterization be resolved?
Methodological Answer:
Contradictions often arise from tautomerism or impurities:
- Tautomer Analysis: Use 2D NMR (e.g., HSQC, HMBC) to distinguish between keto-enol tautomers. For example, cross-peaks between NH protons and carbonyl carbons confirm the dominant tautomeric form .
- Impurity Profiling: LC-MS or HPLC (C18 column, acetonitrile/water gradient) identifies byproducts like uncyclized intermediates or oxidation derivatives .
- Dynamic NMR: Variable-temperature ¹H NMR (e.g., 25–80°C) detects rotational barriers in substituents (e.g., methoxymethyl group) that may cause signal splitting .
Basic: What are the key stability considerations for this compound under experimental conditions?
Methodological Answer:
Stability is influenced by:
- pH Sensitivity: The compound degrades in strongly acidic/basic conditions (pH <3 or >10) due to hydrolysis of the dione moiety. Use buffered solutions (pH 6–8) for biological assays .
- Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition above 200°C. Store at –20°C in inert atmospheres (argon) to prevent oxidation .
- Light Sensitivity: UV-Vis studies indicate photodegradation under UV light (λ = 254 nm). Use amber glassware for storage .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets like MEK kinases (e.g., PDB ID: 3EQG). The pyrazolo-pyridine core shows affinity for ATP-binding pockets, with methoxymethyl groups enhancing hydrophobic interactions .
- QSAR Modeling: Train models using descriptors like LogP, polar surface area, and H-bond donors to predict cytotoxicity (e.g., IC50) against cancer cell lines .
- ADMET Prediction: SwissADME or pkCSM estimates pharmacokinetic properties (e.g., BBB permeability: –2.1 log units, indicating low CNS penetration) .
Advanced: What strategies address low regioselectivity in functionalizing the pyrazolo-pyridine core?
Methodological Answer:
- Directing Groups: Introduce temporary groups (e.g., acetyl) at C-5 to steer electrophilic substitution to C-3 or C-7 positions. Subsequent hydrolysis restores the original structure .
- Metal-Catalyzed Cross-Coupling: Pd(PPh₃)₄-mediated Suzuki-Miyaura reactions with arylboronic acids selectively modify phenyl substituents without affecting the dione moiety .
- Microwave-Assisted Synthesis: Controlled heating (100°C, 30 min) improves regioselectivity in nitration reactions, favoring C-5 nitro derivatives over C-3 isomers .
Basic: What in vitro assays evaluate the compound’s potential as a MEK inhibitor?
Methodological Answer:
- Kinase Assays: Use recombinant MEK1/2 enzymes (Carna Biosciences) with ATP-Glo™ kits to measure IC50 values. Pre-incubate the compound (0.1–100 µM) with MEK and substrate (ERK2) for 30 min .
- Cell-Based Assays: Treat BRAF-mutant melanoma cells (A375) and quantify phospho-ERK levels via Western blot (antibody: CST #4370). EC50 values correlate with MEK inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
